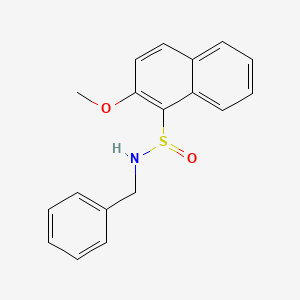

N-benzyl-2-methoxynaphthalene-1-sulfinamide

Description

N-Benzyl-2-methoxynaphthalene-1-sulfinamide is a chiral sulfinamide derivative featuring a naphthalene backbone substituted with a methoxy group at the 2-position and a benzyl-sulfinamide moiety at the 1-position. These compounds are often utilized as chiral auxiliaries, ligands in asymmetric catalysis, or intermediates in pharmaceutical synthesis due to their stereochemical rigidity and hydrogen-bonding capabilities .

Properties

IUPAC Name |

N-benzyl-2-methoxynaphthalene-1-sulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c1-21-17-12-11-15-9-5-6-10-16(15)18(17)22(20)19-13-14-7-3-2-4-8-14/h2-12,19H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDKKWKQKPQVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)S(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326050 | |

| Record name | N-benzyl-2-methoxynaphthalene-1-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666340 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477714-09-3 | |

| Record name | N-benzyl-2-methoxynaphthalene-1-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-benzyl-2-methoxynaphthalene-1-sulfinamide typically involves the reaction of 2-methoxynaphthalene-1-sulfinyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-benzyl-2-methoxynaphthalene-1-sulfinamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-benzyl-2-methoxynaphthalene-1-sulfinamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which N-benzyl-2-methoxynaphthalene-1-sulfinamide exerts its effects involves interactions with various molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these transformations can modulate its reactivity and interactions with cellular components .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between N-benzyl-2-methoxynaphthalene-1-sulfinamide and related compounds:

Key Observations :

- Stereochemical Influence : The benzyl-sulfinamide group in the target compound likely confers stronger axial chirality compared to sulfonamide analogs like , which rely on aryl-methyl stereogenic centers.

- Synthetic Accessibility : Sulfinamides generally require milder oxidation conditions compared to sulfonamides (e.g., using tert-butyl sulfinyl chlorides), though yields for similar compounds range from 43% (for complex sulfonamides ) to high purity (99% ).

Spectroscopic and Analytical Data

While direct data for this compound are unavailable, comparisons with analogs provide insights:

- NMR Spectroscopy : The compound in shows distinct aromatic proton shifts (δ 7.2–8.3 ppm in $^1$H NMR) and methoxy signals at δ ~3.8 ppm, which would align with the target compound’s expected spectrum.

- Chromatography : Analogous sulfonamides exhibit retention times of ~11.1 min under HPLC conditions (C18 column, MeCN/H$_2$O) , suggesting similar hydrophobicity for the target compound.

- Optical Activity : Chiral sulfinamides (e.g., tert-butyl variants) often display specific rotations ([α]$_D$) between +2.5° to +30°, influenced by substituents .

Biological Activity

N-benzyl-2-methoxynaphthalene-1-sulfinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfinamides, characterized by the presence of a sulfonyl group attached to an amine. Its structure can be depicted as follows:

This compound features a naphthalene backbone with a methoxy group and a benzyl substituent, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This mechanism leads to bactericidal effects, making it a candidate for antimicrobial applications.

- Cancer Therapy : Research indicates that compounds similar to this compound exhibit anticancer properties by modulating nicotinamide phosphoribosyltransferase (NAMPT) activity. NAMPT is involved in NAD+ biosynthesis, which plays a critical role in cellular metabolism and signaling .

Anticancer Properties

This compound has shown promise in various studies related to cancer treatment:

- Cell Viability Studies : In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and modulation of signaling pathways associated with tumorigenesis .

- Case Studies : A study involving derivatives of naphthalene compounds highlighted the anticancer potential of this compound, showing its effectiveness against solid tumors and leukemia. These findings suggest its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound's structure allows it to exhibit significant antimicrobial activity:

- Inhibition of Bacterial Growth : Similar sulfonamide compounds have been shown to inhibit the growth of various bacterial strains by interfering with folic acid synthesis, which is essential for bacterial growth and replication.

Summary Table of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzyl group on naphthalene | Anticancer, Antimicrobial |

| N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide | Cyclohexyl group | Anticancer, Enhanced lipophilicity |

| 2-methoxy-N-(phenethyl)-naphthalene-1-sulfinamide | Phenethyl substitution | Potential anti-inflammatory effects |

Q & A

Q. What are the optimal synthetic routes for N-benzyl-2-methoxynaphthalene-1-sulfinamide in laboratory settings?

Answer: The synthesis typically involves sulfinylation of 2-methoxynaphthalene derivatives. A common approach is to react 2-methoxynaphthalene-1-sulfinyl chloride with benzylamine under controlled basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key steps include:

- Precursor preparation : Generate 2-methoxynaphthalene-1-sulfinyl chloride via chlorination of the corresponding sulfinic acid (using thionyl chloride or PCl₃) .

- Nucleophilic substitution : React the sulfinyl chloride with benzylamine at 0–5°C to avoid over-oxidation to sulfonamides .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via TLC (Rf ≈ 0.4 in 3:7 ethyl acetate/hexane).

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), methoxy group (δ ~3.9 ppm), and benzyl CH₂ (δ ~4.3 ppm).

- ¹³C NMR : Confirm sulfinamide sulfur connectivity (C-S=O resonance at ~120–130 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>98%) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching the molecular formula (C₁₈H₁₇NO₂S, m/z ≈ 319.4) .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps.

- Toxicological Precautions : While direct toxicity data are limited, structurally related naphthalene sulfonamides show hepatic and respiratory effects in rodents. Avoid inhalation and dermal contact .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can computational chemistry methods like DFT be applied to predict the reactivity or electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) :

- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfinamide sulfur is electrophilic (f⁺ ~0.15), making it prone to nucleophilic attack .

- Electronic Structure : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze HOMO-LUMO gaps (~4.2 eV), indicating moderate reactivity.

- Solvent Effects : Use the Polarizable Continuum Model (PCM) to simulate reaction pathways in ethanol or DMSO .

Q. What strategies are recommended for resolving contradictions in reported biological activities of sulfinamide derivatives?

Answer:

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or nutrient media .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends. Adjust for confounding factors like impurity levels (>95% purity required for valid comparisons).

- Mechanistic Studies : Use knock-out models or isotopic labeling (e.g., ³⁵S) to confirm target engagement in biological systems .

Q. How do the electronic effects of substituents on the naphthalene ring influence the sulfinamide group's reactivity in nucleophilic reactions?

Answer:

- Substituent Effects :

- Electron-Donating Groups (e.g., methoxy) : Stabilize the sulfinamide via resonance, reducing electrophilicity at sulfur. This slows nucleophilic substitution but enhances regioselectivity .

- Electron-Withdrawing Groups (e.g., nitro) : Increase sulfur's electrophilicity, accelerating reactions with amines or thiols.

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates (k ≈ 0.05–0.2 M⁻¹s⁻¹) in acetonitrile with varying substituents .

Q. What experimental approaches are used to assess the environmental fate and biodegradation pathways of sulfinamide compounds?

Answer:

- Biodegradation Assays : Incubate the compound with soil or wastewater microbiota under aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS over 14–28 days .

- Photolysis Studies : Expose aqueous solutions to UV light (λ = 254 nm) and identify breakdown products (e.g., naphthoquinones) using GC-MS .

- Ecotoxicology : Test Daphnia magna or zebrafish embryos for acute toxicity (LC₅₀ > 10 mg/L indicates low environmental risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.